N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest in scientific research due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that has been synthesized and studied for its biological activity . The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and its regulation, making it a significant target for various therapeutic interventions.
Mode of Action
The interaction of this compound with its target involves docking against the acetyl-CoA carboxylase enzyme . This interaction can lead to changes in the enzyme’s activity, potentially disrupting the normal biosynthesis of fatty acids within the cell.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to fatty acid metabolism, given its interaction with the acetyl-CoA carboxylase enzyme . The downstream effects of this interaction could include alterations in cellular energy production and storage, as fatty acids play a crucial role in these processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on fatty acid biosynthesis. By interacting with the acetyl-CoA carboxylase enzyme, this compound could disrupt normal cellular processes related to energy production and storage .
Biochemical Analysis
Biochemical Properties
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetyl-CoA carboxylase enzyme . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various cell lines. For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit CDK2/cyclin A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-ethoxyaniline with 1-phenyl-3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of this compound with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its ability to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Uniqueness
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique substitution pattern, which enhances its binding affinity and selectivity for specific molecular targets. This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-25-17-11-7-6-10-16(17)23-18-15-12-22-24(19(15)21-13-20-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNXCDCPDXGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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